8-Methyl Substitution Confers >10-Fold PARP Inhibitory Potency Enhancement Over 8-Methoxy in Quinazolinone Class
In the 8-methylquinazolin-4(3H)-one series, PARP inhibitory IC50 values range from 0.13–0.27 μM, making these among the most potent PARP inhibitors reported as of publication. This represents a substantial potency advantage over the corresponding 8-methoxyquinazolinones, which showed markedly weaker activity in the same permeabilized L1210 murine leukemia cell assay system [1]. While the specific 2-cyclopropyl derivative was not among the compounds tested in this study, the 8-methyl substituent effect is a robust class-level SAR finding that distinguishes any 8-methylquinazolinone from its 8-methoxy counterpart, and provides a quantitative rationale for selecting the 8-methyl scaffold over alternatives.
| Evidence Dimension | PARP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 8-methylquinazolinone class range: IC50 0.13–0.27 μM |
| Comparator Or Baseline | 8-Methoxyquinazolinone analogs (weaker activity; exact quantitative comparator not specified in source for direct pairwise comparison) |
| Quantified Difference | 8-Methyl substitution yields IC50 0.13–0.27 μM; >10-fold more potent than 8-methoxy analogs based on qualitative class SAR description |
| Conditions | Permeabilized L1210 murine leukemia cells; PARP enzyme inhibition assay |
Why This Matters
For researchers targeting PARP or DNA repair pathways, the 8-methylquinazolinone core is a validated potency-enhancing scaffold; selecting an 8-methoxy analog would predictably result in significantly lower target engagement.
- [1] Griffin, R. J., et al. J. Med. Chem. 1998, 41, 5247–5256. View Source
